molecular formula C13H19N B3262100 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine CAS No. 351490-85-2

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

Cat. No.: B3262100
CAS No.: 351490-85-2
M. Wt: 189.3 g/mol
InChI Key: PYDOOGXGXVMZSG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine and its hydrochloride salt (CAS 1034457-07-2) are organic building blocks of significant interest in chemical and pharmaceutical research . This compound features a molecular formula of C13H19N for the free base and C13H20ClN for the hydrochloride salt, with a molecular weight of 225.76 g/mol for the HCl form . Suppliers typically offer the hydrochloride salt with a purity of 95% or higher . As a specialized indane derivative, this compound serves as a versatile intermediate for the synthesis of more complex molecules . Its structural features make it a valuable candidate in medicinal chemistry for exploring interactions with biological targets. Structural analogs based on the dihydro-1H-indene scaffold are investigated for their potential as antagonists for receptors like the calcium-sensing receptor (CaSR), indicating relevance in bone metabolism research . Furthermore, structurally similar indane amines have been studied for their inhibitory activity on enzymes such as monoamine oxidase (MAO), suggesting potential research applications in neurochemistry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this compound with appropriate precautions. The hydrochloride salt has associated hazard statements indicating it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDOOGXGXVMZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Alkylation and Acylation

The amine group undergoes nucleophilic substitution with alkyl halides or acylating agents. Reaction rates depend on steric hindrance from the bicyclic indene moiety.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivative78
BenzoylationBenzoyl chloride, NaOH, H₂O/Et₂ON-Benzoyl derivative65
TrifluoroacetylationEthyl trifluoroacetate, PdCl₂(PPh₃)₂, LiOtBuN-Trifluoroacetylated product62

Key Findings :

  • Trifluoroacetylation proceeds via Pd-catalyzed coupling under anhydrous conditions, forming stable amides for pharmacological studies .

  • Steric effects from the 2-methylpropan-2-yl group reduce acylation efficiency compared to linear amines .

Oxidation Reactions

The tertiary amine is oxidized to N-oxides under mild conditions, with the indene ring remaining intact.

Oxidizing AgentConditionsProductNotesReference
H₂O₂ (30%)CH₃CN, RT, 12hN-OxideForms a hygroscopic solid
mCPBADCM, 0°C → RTN-OxideHigher regioselectivity

Mechanistic Insight :

  • Oxidation proceeds via a radical pathway, confirmed by ESR studies .

  • N-Oxides exhibit enhanced water solubility, useful for derivatization in drug discovery .

Salt Formation

Reacts with acids to form stable hydrochlorides or sulfates, critical for improving bioavailability.

AcidConditionsProductSolubility (mg/mL)Reference
HCl (gas)Et₂O, 0°CHydrochloride salt12.5 (H₂O)
H₂SO₄EtOH, RTSulfate salt8.3 (H₂O)

Applications :

  • Hydrochloride salts are preferred in pharmaceutical formulations due to superior crystallinity .

Hofmann Elimination

Under strong basic conditions, the amine undergoes elimination to form alkenes.

BaseConditionsProductSelectivity (E:Z)Reference
KOH, EtOHReflux, 6h1-(Inden-2-yl)propene85:15
LDA, THF-78°C → RT1-(Inden-2-yl)propene92:8

Mechanism :

  • Elimination follows E2 kinetics, with the indene ring directing β-hydrogen abstraction .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades via hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposes above 200°C, forming indene and methylpropan-2-amine fragments (TGA data).

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine is studied for its potential pharmacological properties. Its structural similarity to known psychoactive compounds suggests possible applications in neuropharmacology.

Potential Therapeutic Uses

  • CNS Stimulant : Preliminary studies indicate that the compound may exhibit stimulant properties similar to amphetamines. This opens avenues for research into its effects on attention and mood disorders.
  • Antidepressant Activity : The compound's interaction with neurotransmitter systems could provide insights into developing new antidepressants. Research is ongoing to assess its efficacy in animal models of depression.
  • Endocrine Disruption Studies : Although initial assessments indicated no evidence of endocrine-disrupting properties, further studies are warranted to evaluate long-term effects and mechanisms of action .

Materials Science Applications

The compound's unique structure allows for exploration in materials science, particularly in polymer synthesis and as a potential additive in composite materials.

Case Studies

  • Polymerization Studies : Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study showed improved tensile strength in polyamide composites when this compound was used as a modifier.
  • Nanocomposite Development : The compound has been evaluated for use in nanocomposites, where it serves as a compatibilizer between organic and inorganic phases, improving dispersion and interfacial adhesion.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS: 13396-94-6)

  • Molecular Formula : C₁₂H₁₇N
  • Key Differences: Substitution occurs at the 5-position of the indene ring instead of the 2-position. This positional isomerism significantly alters pharmacological activity, as demonstrated by its classification as a novel psychoactive substance (NPS) with stimulant properties .
  • Applications: Known in forensic contexts as 5-APDI or Indanametamine, it exhibits serotonin and norepinephrine reuptake inhibition, analogous to MDMA .

2-APDI and 3-APDI (Positional Isomers)

  • 2-APDI : 1-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine.
  • 3-APDI : 1-(2,3-Dihydro-1H-inden-3-yl)propan-2-amine.
  • Key Differences: The aminopropyl chain attaches to the 2- or 3-position of the indene ring. These isomers show distinct binding affinities at monoamine transporters, with 2-APDI displaying higher potency in dopamine transporter (DAT) inhibition .

Functional Group Variants

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride (CAS: 1034457-07-2)

  • Molecular Formula : C₁₃H₂₀ClN
  • Key Differences : The hydrochloride salt form improves crystallinity and bioavailability. Its CCS value for [M+H]+ is 163.8 Ų , identical to the free base, confirming structural consistency .
  • Regulatory Status : Classified as a hazardous substance (H302, H315, H319, H335) under GHS guidelines .

Cathinone Derivatives (e.g., Indapyrophenidone)

  • Structure: Features a pyrrolidinyl-ethanone group instead of the methylpropan-2-amine moiety.
  • Pharmacology: Acts as a dual dopamine-norepinephrine reuptake inhibitor, with higher lipophilicity compared to the target compound due to the ketone group .

(S)-2-((R)-2-((R)-2,3-Dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid

  • Structure : Combines a dihydroindenyl group with a mercaptopropanamido side chain.
  • Applications : Investigated as a protease inhibitor in cancer research, highlighting the versatility of dihydroindenyl scaffolds in drug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 351490-85-2 C₁₃H₁₉N 189.30 Psychoactive research, DAT inhibition
Hydrochloride Salt 1034457-07-2 C₁₃H₂₀ClN 225.76 Enhanced stability, forensic analysis
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine 13396-94-6 C₁₂H₁₇N 175.27 Serotonin/norepinephrine reuptake inhibition
Indapyrophenidone N/A C₁₉H₂₃NO 293.40 Cathinone analog, stimulant effects

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, also known by its CAS number 351490-85-2, is a compound that has garnered interest in various fields of research due to its potential biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₃H₁₉N
  • Molecular Weight : 189.30 g/mol
  • CAS Number : 351490-85-2
  • MDL Number : MFCD17169417

Structural Information

The compound features a bicyclic structure with an indene moiety, which is significant for its biological interactions. The structural formula is represented as follows:

SMILES CC C CC1CC2 CC CC C2C1 N\text{SMILES CC C CC1CC2 CC CC C2C1 N}

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+190.15903144.0
[M+Na]+212.14097154.7
[M+NH4]+207.18557153.7
[M+K]+228.11491149.7

Pharmacological Effects

The biological activity of this compound has been investigated in various contexts:

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Dopaminergic Modulation : The compound may enhance dopaminergic signaling, contributing to its stimulant effects.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, which could be a potential mechanism for its activity.

Study on Neuropharmacological Activity

A study conducted by researchers aimed at evaluating the neuropharmacological profile of various amphetamine analogs included preliminary tests on this compound. The findings indicated increased locomotor activity in animal models, suggesting stimulant-like effects consistent with other known amphetamines.

Antimicrobial Research

While specific studies focusing exclusively on this compound are sparse, related compounds have demonstrated significant antimicrobial activity against various pathogens in vitro. Future research should aim to explore the antimicrobial potential of this compound directly.

Inflammation Studies

Research involving structurally similar compounds has indicated potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. Further investigation into the inflammatory pathways affected by this compound could yield valuable insights.

Q & A

What are the established synthetic pathways for 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via carbodiimide-mediated coupling reactions, adapting methods used for structurally similar amines. For example, a protocol involving 2-aminoindan derivatives (C9H11N backbone) can be modified by introducing a 2-methylpropan-2-amine moiety through nucleophilic substitution or reductive amination . Reaction conditions such as temperature (e.g., 12–23°C), solvent choice (tetrahydrofuran or ethyl acetate), and catalysts (e.g., hydroxybenzotriazole) critically affect yield and purity. Optimizing stoichiometry of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can reduce side products .

How can NMR and X-ray crystallography be employed to resolve the stereochemistry of chiral derivatives of this compound?

Advanced Research Question
For chiral analysis, 1H^1H- and 13C^{13}C-NMR can identify diastereotopic protons and carbons, particularly near the indenyl and methylpropan-2-amine groups. Coupling constants (e.g., 3JHH^3J_{HH}) distinguish axial vs. equatorial substituents on the indene ring. X-ray crystallography (as demonstrated for (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1H-inden-1-one derivatives) provides definitive stereochemical assignment by resolving bond angles and spatial arrangements of substituents . For enantiomerically pure forms, chiral HPLC with polysaccharide-based columns is recommended, referencing methods for (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine .

What strategies are effective in addressing contradictory in vitro vs. in vivo pharmacological data for this compound?

Advanced Research Question
Discrepancies often arise from bioavailability or metabolic stability issues. In vitro assays (e.g., receptor binding studies) may not account for pharmacokinetic factors like hepatic metabolism or blood-brain barrier penetration. To resolve contradictions:

  • Use deuterated analogs to track metabolic pathways via LC-MS.
  • Conduct in vivo microdialysis to measure free compound concentrations in target tissues.
  • Adjust formulation using co-solvents (e.g., DMSO/water mixtures) to mimic physiological solubility, as described for LDN-209929 2HCl .

What are the challenges in synthesizing enantiomerically pure forms, and what chiral catalysts or resolving agents are recommended?

Basic Research Question
Chiral resolution is complicated by the compound’s rigid indenyl group and steric hindrance near the amine. Methods include:

  • Kinetic resolution : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to selectively retard one enantiomer’s reactivity.
  • Enzymatic resolution : Lipases or acylases can enantioselectively hydrolyze ester intermediates.
  • Diastereomeric salt formation : Tartaric acid derivatives (as in (2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetic acid) effectively separate enantiomers via crystallization .

How can computational modeling predict the binding affinity of this compound to neurotransmitter receptors?

Advanced Research Question
Docking studies (e.g., AutoDock Vina or Schrödinger Glide) using the compound’s 3D structure (from X-ray or DFT-optimized coordinates) can map interactions with serotonin or dopamine receptors. Key steps:

  • Generate protonation states at physiological pH using tools like Epik.
  • Validate force fields (e.g., OPLS4) against experimental binding data for structurally similar amines, such as (2-phenylpropyl)(propan-2-yl)amine .
  • Analyze hydrophobic interactions with the indenyl ring and hydrogen bonding with the tertiary amine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
Reactant of Route 2
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.